molecular formula C11H8FNO2 B8386211 1-(4-Fluorophenyl)pyrrole-3-carboxylic acid

1-(4-Fluorophenyl)pyrrole-3-carboxylic acid

Cat. No. B8386211
M. Wt: 205.18 g/mol
InChI Key: MMARDHMNEVDVHF-UHFFFAOYSA-N
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Patent
US09150555B2

Procedure details

N,N-Dimethylformamide (300 ml) and water (100 ml) were added to potassium permanganate (28.7 g), and 1-(4-fluorophenyl)-3-formylpyrrole (34.4 g) was added under ice cooling. Potassium permanganate (14.4 g) was further added and the mixture was warmed up to room temperature and stirred for two hours. 1N Aqueous solution of sodium hydroxide (300 ml) was added to the reaction solution and stirred at room temperature for 0.5 hour. The reaction solution was washed with ethyl acetate, neutralized by the addition of hydrochloric acid and extracted with ethyl acetate. The organic layer was concentrated, isopropylether was added to the residue and the precipitated solid was collected by filtration to give the titled compound (15.2 g).
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
28.7 g
Type
reactant
Reaction Step One
Quantity
34.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
Aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CN(C)C=[O:4].[Mn]([O-])(=O)(=O)=O.[K+].[F:12][C:13]1[CH:18]=[CH:17][C:16]([N:19]2[CH:23]=[CH:22][C:21]([CH:24]=[O:25])=[CH:20]2)=[CH:15][CH:14]=1.[OH-].[Na+]>O>[F:12][C:13]1[CH:14]=[CH:15][C:16]([N:19]2[CH:23]=[CH:22][C:21]([C:24]([OH:4])=[O:25])=[CH:20]2)=[CH:17][CH:18]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
300 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
28.7 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Name
Quantity
34.4 g
Type
reactant
Smiles
FC1=CC=C(C=C1)N1C=C(C=C1)C=O
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
14.4 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Step Three
Name
Aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
300 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added under ice cooling
STIRRING
Type
STIRRING
Details
stirred at room temperature for 0.5 hour
Duration
0.5 h
WASH
Type
WASH
Details
The reaction solution was washed with ethyl acetate
ADDITION
Type
ADDITION
Details
neutralized by the addition of hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated
ADDITION
Type
ADDITION
Details
isopropylether was added to the residue
FILTRATION
Type
FILTRATION
Details
the precipitated solid was collected by filtration

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)N1C=C(C=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 15.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.